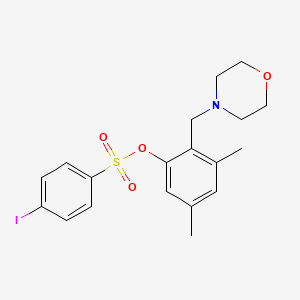![molecular formula C20H23N5O3 B2538052 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-07-3](/img/structure/B2538052.png)
3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that falls under the category of imidazopurines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. One common synthetic route involves the condensation of a purine derivative with an appropriate imidazole precursor. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to optimize yield and reduce production time. Industrial production often leverages high-pressure reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at the methoxyethyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide.
Major Products Formed: Oxidation typically yields the corresponding carboxylic acid derivatives, while reduction might produce secondary amines or alcohols. Substitution reactions generally yield halogenated or other functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its functional group diversity.
Biology: Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor agonists, opening avenues for drug development and molecular biology studies.
Medicine: In medicine, compounds in this class are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, this compound finds application as an intermediate in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione often involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects. Specific pathways may include inhibition of enzyme activity or receptor binding that alters cellular signaling processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds include other imidazopurine derivatives, such as 1,7-dimethyl-8-phenyl-imidazo[2,1-f]purine-2,4(3H,8H)-dione and 3-(2-hydroxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds share a common core structure but differ in their side chains, which influences their reactivity and application profiles.
Highlighting Its Uniqueness: The presence of the methoxyethyl group in 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione provides unique reactivity and potential for hydrogen bonding, distinguishing it from its analogs.
This compound’s multifaceted nature makes it a significant subject of study across several scientific disciplines, offering broad potential for future research and application.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-12-24-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(24)25(13)14(2)15-8-6-5-7-9-15/h5-9,12,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZDLWYCSUWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2537969.png)
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2537973.png)
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)
![4-[(5-Methylfuran-2-yl)methyl]thiomorpholine](/img/structure/B2537977.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)


![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

